N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide
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Overview
Description
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide typically involves the reaction of tryptamine with an appropriate acylating agent. One common method is the reaction between tryptamine and naproxen, which yields the desired compound in high yield . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The indole moiety allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response . By blocking the activity of COX enzymes, the compound can reduce the production of pro-inflammatory mediators, leading to its anti-inflammatory effects. Additionally, the indole moiety can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity and exerting analgesic effects .
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and exhibits similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)acetamide: Another indole derivative with potential therapeutic applications.
N-(2-(1H-Indol-3-yl)ethyl)-3-(2-methylphenyl)prop-2-enamide: This compound is structurally similar and is used in various chemical and biological studies.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(17)15-8-12(16)10-7-14-11-6-4-3-5-9(10)11/h2-7,14H,1,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPKOBQQHUTKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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